(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and various substituents such as a chloro-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the chloro-nitrophenyl group through electrophilic aromatic substitution. The thiazolidinone ring is then formed via a cyclization reaction, and the final compound is obtained by introducing the prop-2-en-1-yl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter nitro groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms and aromatic rings.
Thiazolidinones: Compounds with a thiazolidinone ring share some structural similarities and may have comparable chemical properties.
Uniqueness
(5E)-5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H11ClN2O4S2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11ClN2O4S2/c1-2-7-19-16(21)15(26-17(19)25)9-11-4-6-14(24-11)12-5-3-10(20(22)23)8-13(12)18/h2-6,8-9H,1,7H2/b15-9+ |
InChI Key |
PURNKNPSISNLQD-OQLLNIDSSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)SC1=S |
Origin of Product |
United States |
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